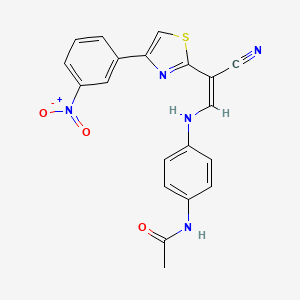
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known as CPTH6, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide inhibits the activity of HDAC6 by binding to its active site, which prevents the deacetylation of α-tubulin, a protein that is important for cell division and movement. This leads to the accumulation of acetylated α-tubulin, which in turn leads to the disruption of microtubule dynamics and cell cycle arrest. (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide also inhibits the aggregation of tau protein by binding to its microtubule-binding domain, which prevents the formation of tau filaments. Finally, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, which inhibits the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the proliferation and migration of cancer cells. (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has also been shown to reduce the aggregation of tau protein in cells and animals, as well as to improve cognitive function in animal models of Alzheimer's disease. Additionally, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. One limitation of using (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. One direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective HDAC6 inhibitors based on the structure of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Finally, future studies could investigate the safety and efficacy of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide in humans, which could lead to its development as a potential therapeutic agent.
Métodos De Síntesis
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)acetonitrile to form the intermediate compound, which is then reacted with 4-aminophenylacetamide to form the final product, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide.
Aplicaciones Científicas De Investigación
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anticancer properties, as it inhibits the activity of histone deacetylase 6 (HDAC6), an enzyme that is overexpressed in many types of cancer. (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has also been studied for its neuroprotective properties, as it has been shown to inhibit the aggregation of tau protein, which is associated with neurodegenerative diseases such as Alzheimer's disease. Additionally, (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been studied for its anti-inflammatory properties, as it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Propiedades
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13(26)23-17-7-5-16(6-8-17)22-11-15(10-21)20-24-19(12-29-20)14-3-2-4-18(9-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOMRVNEXFZIB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)

![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2624557.png)

![N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2624559.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2624561.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2624564.png)
![(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2624565.png)